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Glycosidase-IN-1

Cat. No.: B12433499
M. Wt: 273.33 g/mol
InChI Key: RPFDMDWEBWOMNO-BBBLOLIVSA-N
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Description

Glycosidase-IN-1 (Compound MZ7) is a potent and selective inhibitor of α-glycosidase (α-GLY), an enzyme critical for the hydrolysis of glycosidic bonds in complex sugars and glycoconjugates . With an IC50 value of 44.72 nM and a Ki value of 41.74 nM , it demonstrates high-affinity binding and effective enzymatic inhibition . Abnormal glycosidase activity is implicated in a range of diseases, making these enzymes important targets in glycoscience and medicinal chemistry . Research into glycosidase-targeting small molecules like this compound provides valuable tools for elucidating biological processes and developing potential therapeutic agents . Beyond its primary target, this compound exhibits a unique polypharmacological profile. It also inhibits human carbonic anhydrase isoenzymes I and II (hCA I and II) and acetylcholinesterase (AChE) with IC50 values of 104.87 nM, 100.04 nM, and 654.87 nM, respectively . This multifaceted activity suggests potential research applications for this compound in the study of complex diseases, including diabetes, Alzheimer's disease, heart failure, ulcer, and epilepsy . The compound has a molecular formula of C21H19N9O6S2 and a molecular weight of 557.56 g/mol . This compound is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO5 B12433499 Glycosidase-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3/t8-,9-,10+/m1/s1

InChI Key

RPFDMDWEBWOMNO-BBBLOLIVSA-N

Isomeric SMILES

CC1(O[C@@H]2CN(C[C@H]([C@@H]2O1)O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

Synthetic Strategies and Structural Investigations of Glycosidase in 1

Chemical Synthesis Methodologies for Glycosidase-IN-1

The chemical synthesis of quinazoline-based glycosidase inhibitors, such as those related to this compound, typically involves multi-step reaction sequences. A common strategy is the construction of a central quinazolinone heterocyclic core, which is then functionalized through various chemical modifications.

A representative synthetic approach often begins with a pre-functionalized quinazolinone precursor, such as 6-bromo-2-cyclopropyl-quinazolin-4(3H)-one. scholarsportal.inforesearchgate.net This intermediate serves as a versatile scaffold for introducing chemical diversity. One of the key reactions employed for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netaragen.com This reaction allows for the formation of carbon-carbon (C-C) bonds, enabling the attachment of a wide range of aryl, heteroaryl, and alkyl groups at specific positions, typically the C-6 position of the quinazolinone ring. researchgate.netaragen.com

General Synthetic Scheme for Quinazolinone Derivatives: A simplified diagram illustrating a two-step synthesis. Step 1 shows a 6-bromo-quinazolinone precursor reacting with an aryl boronic acid via a Suzuki-Miyaura coupling to form a C-C bond. Step 2 shows this product undergoing an amidation reaction at the C-4 position to yield the final, diverse quinazolinone derivatives. This diagram illustrates a common synthetic pathway for creating a library of quinazoline-based inhibitors. The process starts with a bromo-substituted quinazolinone, which undergoes a Suzuki-Miyaura coupling to add an aryl group, followed by amidation to introduce further diversity.

Structure-Guided Design Principles for this compound Analogs

The development of potent and selective glycosidase inhibitors heavily relies on structure-guided design principles. This approach utilizes the three-dimensional structural information of the target enzyme to design molecules that can bind with high affinity and specificity to its active site.

In the case of α-glucosidase, where the crystal structure may not always be available, homology modeling is a crucial first step. aragen.com A 3D model of the target enzyme is generated based on the known structures of related proteins. researchgate.netaragen.com This model provides critical insights into the architecture of the active site, including the key amino acid residues involved in catalysis, such as aspartic acid (Asp) and glutamic acid (Glu). researchgate.netmdpi.com

With a model of the enzyme's active site, computational techniques like molecular docking and virtual screening are employed. aragen.commdpi.com Large databases of small molecules are screened in silico to identify candidates that are predicted to bind favorably within the catalytic pocket. aragen.com The binding models generated from these docking studies reveal crucial protein-ligand interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. scholarsportal.inforesearchgate.netmdpi.com For example, docking studies have shown that quinazoline (B50416) derivatives can form one to four hydrogen bonds with α-glucosidase. scholarsportal.info

This structural information guides the rational design of novel analogs. Modifications are introduced to the inhibitor scaffold to optimize these interactions and enhance binding affinity. The identification of an orthologous α-glucosidase I (α-GluI) from the thermophilic fungus Chaetomium thermophilum has provided a robust and stable platform for crystallographic studies, further accelerating the structure-guided design of broad-spectrum antiviral inhibitors. nih.govacs.orgnih.gov

Elucidation of Structure-Activity Relationships (SAR) for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR is typically established by synthesizing a series of analogs with systematic structural modifications and evaluating their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).

These studies have revealed several key insights into the SAR of quinazoline-based α-glucosidase inhibitors. The nature and position of substituents on the core scaffold have a profound impact on inhibitory activity. rsc.org For instance, in one study of quinazolinone-pyrazole hybrids, substitutions on the phenyl rings of the diphenyl pyrazole (B372694) moiety led to significant variations in IC₅₀ values against α-glucosidase. nih.gov

Similarly, for a series of indolo[1,2-b]isoquinoline derivatives, the introduction of various substituents at the benzene (B151609) ring of the R1 position resulted in compounds with stronger inhibitory activity compared to the unsubstituted parent compound. nih.gov Kinetic studies of potent inhibitors often reveal a reversible and non-competitive or mixed-type inhibition mechanism against α-glucosidase. nih.govnih.gov

The following table presents SAR data for a series of flavonoid derivatives, illustrating how different substituents on a phenylpropionic acid fraction affect their α-glucosidase inhibitory activity.

CompoundSubstituent (R)IC₅₀ (μM) frontiersin.org
1 -H42.06 ± 0.08
2 -CH₃21.55 ± 0.13
3 -Cl31.09 ± 0.10
4 -Br15.71 ± 0.21
5 -F19.66 ± 0.04
6 -CF₃27.54 ± 0.02
Acarbose (B1664774), a standard inhibitor, had an IC₅₀ of 658.26 ± 11.48 μM in the same study. frontiersin.org

This data clearly shows that introducing substituents enhances inhibitory activity, with the bromine-substituted derivative (4 ) being the most potent in this series. frontiersin.org Such SAR data is invaluable for guiding the design of next-generation inhibitors with improved potency.

Derivatization Approaches for Modulating this compound Properties (e.g., incorporation of probes)

Derivatization of potent lead compounds like this compound is a key strategy for modulating their properties and for developing chemical probes to study enzyme function in complex biological systems. These probes are often designed to include reporter tags, such as biotin (B1667282) for affinity purification or fluorescent groups for imaging.

One sophisticated approach involves the design of activity-based probes (ABPs). These probes are typically inert until they are activated by the target enzyme's catalytic machinery. oup.com A common design for glycosidase probes incorporates a recognition element (e.g., a glucose residue) linked to a latent reactive group. acs.org Upon cleavage of the glycosidic bond by the enzyme, a highly reactive intermediate, such as a quinone methide, is generated. acs.orgresearchgate.net This intermediate then rapidly forms a covalent bond with a nearby nucleophilic amino acid residue in the enzyme's active site, leading to irreversible labeling. acs.orgresearchgate.net This "cassette-like" design is flexible, allowing for the incorporation of different recognition heads and reporter tags. acs.org

Another strategy is the development of "pro-probes," which are glycosylated versions of fluorescent molecules. rsc.org These compounds are typically non-fluorescent or have their fluorescence quenched. Enzymatic hydrolysis by a target glycosidase releases the fluorescent agent, leading to a detectable signal that can be used for applications like tumor cell imaging. rsc.org The derivatization of natural glycans with fluorescent tags is also a crucial technique for creating natural glycan microarrays to study glycan-protein interactions. acs.org These derivatization strategies transform potent inhibitors into powerful tools for chemical biology, enabling the visualization, identification, and functional characterization of glycosidases.

Biochemical and Enzymological Characterization of Glycosidase in 1

Enzyme Target Identification and Specificity Profiling of Glycosidase-IN-1

This compound, a compound also widely known in scientific literature as Thiamet-G, has been rigorously characterized to identify its primary enzymatic target and assess its selectivity. Research has unequivocally identified human O-GlcNAcase (OGA) as the principal target of this inhibitor. OGA is the enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) modifications from nuclear and cytoplasmic proteins.

The defining feature of this compound is its exceptional specificity for OGA, particularly when compared to functionally related enzymes such as the lysosomal β-hexosaminidases (HexA and HexB). These lysosomal enzymes also process terminal N-acetylglucosamine residues but have distinct physiological roles, and their off-target inhibition is a significant concern in the development of OGA inhibitors.

Specificity profiling studies, employing enzymatic assays with fluorogenic substrates, have demonstrated that this compound potently inhibits OGA at nanomolar concentrations. In stark contrast, its inhibitory activity against human β-hexosaminidases is markedly weaker, with IC₅₀ values typically several thousand-fold higher than for OGA. This high degree of selectivity is a cornerstone of its utility as a chemical probe for studying O-GlcNAc cycling. This selectivity arises from specific structural features of the inhibitor that exploit differences in the active site architecture between OGA and the lysosomal hexosaminidases.

Below is a data table summarizing the comparative inhibitory potency of this compound against its primary target and related off-target enzymes.

Table 1. Specificity Profile of this compound (Thiamet-G) Against Human Glycosidases.
Enzyme TargetInhibitory Potency (IC₅₀)Selectivity Ratio (vs. OGA)
O-GlcNAcase (OGA)~30 nM1
β-Hexosaminidase> 200,000 nM> 6,600-fold

Kinetic Analysis of this compound Inhibition

Kinetic studies have been performed to quantify the binding affinity of this compound for its target enzyme, OGA. The inhibition constant (Kᵢ) is a measure of the inhibitor's affinity, with lower values indicating tighter binding. Using the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG), the Kᵢ value for this compound against recombinant human OGA has been precisely determined. These analyses reveal that this compound is a high-affinity inhibitor.

Table 2. Inhibition Constant of this compound for Human OGA.
InhibitorEnzymeSubstrateKᵢ Value
This compound (Thiamet-G)Human O-GlcNAcase (OGA)4-MUG21 nM

To elucidate the mechanism by which this compound inhibits OGA, detailed kinetic analyses have been conducted. These studies involve measuring enzyme reaction rates at various concentrations of both the substrate and the inhibitor. The resulting data, when analyzed using graphical methods such as Lineweaver-Burk or Dixon plots, consistently demonstrate a competitive inhibition pattern.

A competitive inhibitor is one that directly competes with the substrate for binding to the enzyme's active site. In the presence of this compound, the apparent Michaelis constant (Kₘ) of the substrate increases, while the maximum velocity (Vₘₐₓ) of the reaction remains unchanged. This indicates that the inhibitor and substrate are mutually exclusive in their binding to the enzyme. This mode of action is fully consistent with the rational design of this compound as an active-site-directed inhibitor that mimics the structure of the substrate.

Further kinetic characterization has revealed that this compound exhibits slow-binding inhibition kinetics. This means that the establishment of the final steady-state equilibrium between the enzyme, inhibitor, and substrate is not instantaneous. Instead, there is a measurable time-dependent increase in the degree of inhibition after the initial binding event, suggesting a conformational change in the enzyme-inhibitor (EI) complex to form a more stable E'I complex. This "slow-on/slow-off" characteristic contributes to its high apparent potency in cellular contexts.

Reversibility studies have been conducted to determine whether the inhibitor forms a permanent (covalent) or transient (non-covalent) bond with OGA. In experiments where the enzyme-inhibitor complex is subjected to extensive dialysis to remove unbound inhibitor, full recovery of OGA enzymatic activity is observed. This result confirms that this compound is a reversible inhibitor, binding non-covalently to the OGA active site.

Substrate Mimicry and Transition-State Analog Concepts in this compound Design

The high affinity and selectivity of this compound are a direct result of a rational design strategy rooted in the principles of substrate mimicry and transition-state stabilization. The inhibitor was engineered to closely resemble the natural substrate, N-acetylglucosamine (GlcNAc), particularly as it exists in the enzymatic transition state during glycosidic bond cleavage.

The core structure of this compound features a 1,5-dideoxy-1,5-imino-D-glucitol ring. This iminosugar scaffold is a powerful glycosidase inhibitor motif because:

It mimics the pyranose ring of the GlcNAc substrate.

The ring nitrogen atom is protonated at physiological pH, allowing it to act as an analog of the positively charged oxocarbenium ion intermediate that is formed during the enzymatic reaction. This mimicry of the high-energy transition state allows the inhibitor to bind with much higher affinity than the substrate itself.

The specificity of this compound for OGA over β-hexosaminidases is conferred by a key structural modification: the installation of an ethyl-thio-triazole group at the C2 position, which mimics the N-acetyl group of the substrate. This moiety is designed to form specific, favorable van der Waals and hydrogen bonding interactions with amino acid residues unique to the substrate-binding tunnel of the OGA active site. The corresponding active site of β-hexosaminidase is sterically more constrained and cannot accommodate this group as favorably, leading to the observed >6,600-fold selectivity.

Thermodynamic Characterization of this compound Binding Interactions (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) has been employed to directly measure the thermodynamic parameters governing the binding of this compound to OGA. ITC provides a complete thermodynamic profile of the binding event by measuring the heat released or absorbed as the inhibitor is titrated into a solution of the enzyme.

These studies have provided quantitative values for the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). The binding of this compound to OGA is characterized by a large, favorable (negative) enthalpy change, indicating that the interaction is primarily driven by the formation of strong hydrogen bonds and favorable van der Waals contacts within the active site. This observation is consistent with the structural design of the inhibitor. The binding process is accompanied by a smaller, unfavorable (negative) entropy change, which is typical for the binding of a flexible ligand into a well-defined active site, as it results in a loss of conformational freedom for both the inhibitor and the enzyme.

The stoichiometry (n) of binding determined by ITC is approximately 1.0, confirming that one molecule of this compound binds to a single active site on the OGA enzyme.

Table 3. Thermodynamic Parameters for this compound Binding to Human OGA via ITC.
ParameterValueInterpretation
Dissociation Constant (Kd)~20 nMHigh-affinity binding, consistent with Kᵢ value.
Enthalpy Change (ΔH)-12.7 kcal/molStrongly favorable; binding is enthalpy-driven (H-bonds, vdW forces).
Entropy Term (-TΔS)+2.1 kcal/molUnfavorable; indicates loss of conformational freedom upon binding.
Gibbs Free Energy (ΔG)-10.6 kcal/molOverall binding is highly spontaneous and favorable.
Stoichiometry (n)0.98Confirms a 1:1 binding ratio of inhibitor to enzyme active site.

Mechanistic Elucidation of Glycosidase in 1 Enzyme Interactions

Structural Basis of Glycosidase-IN-1 Binding to Target Glycosidases

The foundation of understanding how this compound inhibits its target enzymes lies in elucidating the three-dimensional structure of the inhibitor-enzyme complex. This is achieved through a combination of experimental and computational techniques.

X-ray crystallography is a powerful experimental technique that provides atomic-level detail of the three-dimensional structure of molecules, including protein-ligand complexes. berstructuralbioportal.org The process involves crystallizing the target glycosidase enzyme in the presence of this compound and then diffracting X-rays through the resulting crystals. The diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined. berstructuralbioportal.org

Insights from X-ray crystallography have been pivotal in understanding glycosidase mechanisms by revealing the structures of complexes with substrate analogs and inhibitors, which represent various intermediate species along the reaction coordinate. nih.gov For instance, crystallographic studies of retaining β-glycosidases have captured Michaelis and covalent intermediate complexes in specific conformations, such as the ¹S₃ (skew-boat) and ⁴C₁ (chair) conformations, respectively. nih.gov This structural information is invaluable for designing specific inhibitors. universiteitleiden.nl While specific crystallographic data for this compound was not found in the search results, the general principles of using this technique to study inhibitor binding are well-established. nih.govnih.govuniversiteitleiden.nl

Computational methods like molecular docking and molecular dynamics (MD) simulations complement experimental data by predicting and analyzing the binding modes of inhibitors. plos.orgsci-hub.se Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. plos.org MD simulations then offer a dynamic view of the inhibitor-enzyme complex, revealing the stability of the binding and conformational changes over time. sci-hub.semdpi.com

For example, in the study of other glycosidase inhibitors, molecular docking has been used to identify potential binding pockets and the most thermodynamically favorable binding poses. jyi.orgnih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the inhibitor within the active site. plos.org MD simulations further refine these models by showing how the protein and ligand adapt to each other, which can be critical for understanding the mechanism of inhibition. sci-hub.semdpi.com For instance, simulations can show that a ligand remains stably bound in a specific pocket, confirming the docking predictions. mdpi.com

A key outcome of both X-ray crystallography and molecular modeling is the identification of the specific amino acid residues that form the binding pocket for the inhibitor. jyi.orgnottingham.ac.uk These residues are critical for the affinity and specificity of the inhibitor.

Studies on various glycosidases have identified key residues involved in substrate and inhibitor binding. For instance, in one study on Saccharomyces cerevisiae α-glucosidase, a lysine (B10760008) residue (K155) in a potential druggable pocket was found to be crucial for interacting with several flavonoid inhibitors. jyi.org Similarly, research on glucosidase I from the bovine mammary gland pointed to the involvement of arginine and tryptophan residues in the substrate-binding site. oup.com The catalytic activity of glycosidases is often governed by carboxylic acid residues, such as aspartate and glutamate, which act as a nucleophile and an acid/base catalyst. nih.govoup.com Other residues like cysteine and histidine have also been implicated in the active site of certain glycosidases. oup.comoup.com

Table 1: Examples of Critical Amino Acid Residues in Glycosidase Binding Pockets

Enzyme/FamilyCritical Residue(s)FunctionReference
Saccharomyces cerevisiae α-glucosidaseLysine (K155)Inhibitor interaction jyi.org
Bovine Mammary Glucosidase IArginine, TryptophanSubstrate binding oup.com
Yeast α-glucosidase IHistidine, TyrosineCatalytic activity oup.com
Family 1 GlycosidasesHistidineTransition state stabilization nih.gov
β-glucosidaseGlu165, Asp226, Glu423Catalytic residues nih.gov
XylanaseArg155, Glu210, Ser160Catalytic residues nih.gov

Investigation of Enzyme Conformational Dynamics Upon this compound Binding

The binding of an inhibitor to an enzyme is not a static event but a dynamic process that can induce significant conformational changes in the enzyme. biorxiv.org These dynamics are crucial for the enzyme's catalytic function and can be modulated by inhibitor binding. acs.org

Upon substrate or inhibitor binding, glycosidases can undergo conformational changes. For example, some glycosidases adopt an open conformation to allow substrate entry, which then closes to correctly position the substrate for catalysis. universiteitleiden.nl Molecular dynamics simulations have shown that inhibitor binding can alter the flexibility of certain regions of the enzyme, which can be linked to allosteric effects on activity. biorxiv.org For instance, the binding of heme to an ancestral glycosidase was shown to rigidify the enzyme and enhance its activity allosterically. biorxiv.org The study of these dynamics, often through techniques like NMR spectroscopy in solution, can validate and expand upon the static pictures provided by crystallography. universiteitleiden.nluniversiteitleiden.nl

Distinction Between Covalent and Reversible Inhibition Mechanisms

Enzyme inhibitors can be broadly classified as either reversible or irreversible, based on the nature of their interaction with the enzyme. wikipedia.org

Reversible inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. wikipedia.org The inhibitor can readily dissociate from the enzyme, allowing the enzyme to regain its activity. wikipedia.org

Irreversible inhibitors , on the other hand, typically form a stable, covalent bond with a functional group in the enzyme's active site. wikipedia.orgoup.com This covalent modification permanently inactivates the enzyme. wikipedia.org

The distinction between these mechanisms can be determined experimentally. For instance, the time-dependent loss of enzyme activity upon incubation with the inhibitor is characteristic of irreversible inhibition. oup.com Competition assays with a known reversible inhibitor can also confirm if the irreversible inhibitor is active-site directed. oup.comoup.com Many irreversible glycosidase inhibitors are mechanism-based, meaning they are chemically inert until activated by the enzyme's own catalytic machinery. oup.com

Table 2: Comparison of Inhibition Mechanisms

FeatureReversible InhibitionCovalent (Irreversible) Inhibition
Bonding Non-covalent (hydrogen bonds, hydrophobic interactions)Covalent bond formation
Kinetics Rapid equilibrium, characterized by KiTime-dependent inactivation, characterized by kinact/KI
Reversibility Dissociation restores enzyme activityEnzyme is permanently inactivated
Example Competitive inhibitors binding to the active siteMechanism-based inhibitors forming an adduct with a catalytic residue

Role of this compound in Modulating Glycosidase Catalytic Cycles

The catalytic cycle of a glycosidase involves a series of steps, including substrate binding, glycosidic bond cleavage, and product release. nih.govuniversiteitleiden.nl Inhibitors like this compound interfere with this cycle, leading to a reduction in the rate of product formation.

Retaining glycosidases, for example, operate via a double-displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. oup.comoup.comacs.org The catalytic cycle proceeds through two oxocarbenium ion-like transition states. oup.comoup.com Inhibitors can target different stages of this cycle. Some may act as transition-state analogs, binding tightly to the enzyme by mimicking the high-energy transition state. acs.org Others, particularly covalent inhibitors, can react with the catalytic nucleophile to form a stable adduct, effectively trapping the enzyme in an inactive state and preventing the completion of the catalytic cycle. universiteitleiden.nlwhiterose.ac.uk By understanding how this compound interacts with the enzyme at different points in its catalytic cycle, more effective and specific inhibitors can be designed. mdpi.com

Advanced Methodological Approaches for Glycosidase in 1 Research

Activity-Based Protein Profiling (ABPP) for Glycosidase-IN-1 Target Identification

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes within complex biological systems, such as cell or tissue lysates. nih.govfrontiersin.orgrsc.org Unlike methods that measure protein abundance, ABPP utilizes specially designed chemical probes, known as Activity-Based Probes (ABPs), that covalently bind to the active site of a specific enzyme or enzyme family, providing a direct readout of enzymatic function. nih.govrsc.org

For retaining glycosidases, a prominent class of targets, ABPs are often designed based on mechanism-based inhibitors that hijack the enzyme's catalytic cycle. acs.orguniv-mrs.fr A highly successful scaffold for these probes is cyclophellitol (B163102) and its derivatives. univ-mrs.frrsc.org α- or β-configured cyclophellitol aziridines, for example, can be synthesized to selectively target corresponding α- or β-glycosidases. nih.govrsc.org These probes mimic the natural substrate and form a stable, irreversible covalent bond with the enzyme's catalytic nucleophile during the first step of the double-displacement reaction mechanism. acs.orgrsc.orgnih.gov

The general workflow for target identification of an inhibitor like this compound using ABPP involves several key steps:

Comparative ABPP: A proteome is treated with an ABP, often one tagged with a fluorophore (e.g., BODIPY or Cy5). nih.govnih.gov The probe labels a distinct subset of active glycosidases, which can be visualized as bands on an SDS-PAGE gel. nih.gov

Competitive ABPP: To confirm which of the labeled bands corresponds to the target of a specific inhibitor, a competition experiment is performed. univ-mrs.fr The proteome is pre-incubated with the inhibitor of interest (e.g., this compound) before adding the fluorescent ABP. If the inhibitor binds to a specific enzyme, it will block the active site and prevent the ABP from labeling it, resulting in the disappearance or reduction in the intensity of the corresponding fluorescent band on the gel. nih.gov Known, broad-spectrum inhibitors like miglitol (B1676588) can be used as controls to confirm the identity of labeled α-glycosidases. nih.gov

Target Identification by Mass Spectrometry: To definitively identify the protein target, a version of the ABP containing a biotin (B1667282) tag is used. nih.gov After labeling, the biotin-tagged enzymes are enriched from the lysate using streptavidin-coated beads. The captured proteins are then digested into peptides and identified using mass spectrometry-based proteomics. nih.gov

This combination of comparative and competitive ABPP allows for the robust identification of the specific glycosidase(s) that this compound interacts with in a native biological context.

Probe TypeScaffoldMechanismReporter TagApplication
Glycosidase ABPCyclophellitol AziridineCovalently modifies the active site catalytic nucleophile. rsc.orgnih.govFluorophore (BODIPY, Cy5)In-gel fluorescence scanning to visualize active enzymes. nih.govnih.gov
Glycosidase ABPCyclophellitol AziridineCovalently modifies the active site catalytic nucleophile. rsc.orgnih.govBiotinAffinity purification and enrichment of target enzymes for mass spectrometry identification. nih.gov
Competitive InhibitorDeoxynojirimycin derivatives (e.g., Miglitol)Reversibly binds to the active site, blocking ABP binding. nih.govnih.govNoneValidates target identity in competitive ABPP experiments. nih.gov

Photoaffinity Labeling (PAL) Applications for this compound Target Validation

Photoaffinity Labeling (PAL) is another indispensable technique for identifying and validating protein-ligand interactions, including those of inhibitors like this compound. nih.govresearchgate.net This method uses a photoaffinity probe (PAP), which is a version of the ligand or inhibitor modified with a photoreactive group and a reporter tag. nih.govnih.gov The probe first binds reversibly to its target protein. Subsequent irradiation with UV light activates the photoreactive group, which then forms a highly reactive intermediate (e.g., a carbene or nitrene) that rapidly and indiscriminately forms a covalent bond with nearby amino acid residues, thus permanently locking the probe onto its target. nih.govresearchgate.net

A typical photoaffinity probe for studying a glycosidase inhibitor consists of three key components:

Pharmacophore: The core molecular structure responsible for binding to the target enzyme. For glycosidases, this is often an iminosugar scaffold like 1-deoxynojirimycin (B1663644), which is a known potent inhibitor. nih.govnih.gov

Photoreactive Group: A chemically inert moiety that becomes reactive upon UV light exposure. Common choices include aryl azides, benzophenones, and diazirines. nih.govresearchgate.net

Reporter Tag: A functional handle, such as biotin or an alkyne, used for downstream detection, enrichment, and identification of the labeled protein. nih.gov

The PAL workflow is particularly useful for validating a direct interaction between this compound and its putative target identified by other means, such as ABPP. A PAP based on the this compound scaffold would be synthesized and incubated with a complex proteome. After UV irradiation, the covalently labeled proteins are enriched using the reporter tag (e.g., via streptavidin pull-down for biotin or click chemistry for an alkyne) and identified by mass spectrometry. To ensure the labeling is specific, control experiments are crucial. A key control is a competition experiment where the proteome is co-incubated with an excess of the unmodified this compound, which should prevent the PAP from binding to its specific target and lead to a significant reduction in the signal for that protein. mdpi.com

Photoreactive GroupReactive IntermediateActivation Wavelength (Typical)Key Characteristics
Aryl AzideNitrene~254-300 nmHighly reactive; potential for some non-specific insertion. nih.govresearchgate.net
BenzophenoneTriplet Ketone Biradical~350-360 nmMore stable; preferentially reacts with C-H bonds; requires longer irradiation. nih.gov
DiazirineCarbene~350-380 nmSmallest photoreactive group, minimizing steric hindrance; generates highly reactive carbene. researchgate.net

Proteomic Strategies for Identifying this compound Targets and Off-Targets

Modern proteomic strategies are central to the analysis of ABPP and PAL experiments, enabling the definitive identification of protein targets and, critically, the assessment of binding selectivity across the entire proteome. mdpi.com By quantifying changes in protein levels captured by a probe in the presence and absence of a competing inhibitor like this compound, researchers can distinguish specific "on-targets" from non-specifically bound proteins and identify potential "off-targets." mdpi.comnih.gov Quantitative mass spectrometry-based proteomics is the cornerstone of this approach. frontiersin.org

Two leading methods for quantitative proteomics in this context are Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and isobaric tagging (e.g., iTRAQ). creative-proteomics.comsilantes.com

SILAC: This is a metabolic labeling approach where two populations of cells are cultured in media containing either normal ('light') or heavy-isotope-labeled ('heavy') essential amino acids (e.g., arginine and lysine). silantes.com One cell population can be treated with a biotinylated probe alone, while the other is pre-treated with the competing inhibitor (this compound) before probe addition. The lysates are then mixed, enriched for probe-labeled proteins, and analyzed by mass spectrometry. Peptides from the two conditions appear as pairs with a known mass difference. The ratio of the 'heavy' to 'light' peptide signals reveals the degree of competition; true targets will show a significant change in this ratio, while non-specific binders will not. frontiersin.org

iTRAQ (Isobaric Tags for Relative and Absolute Quantitation): This is a chemical labeling method that can compare protein levels across multiple samples simultaneously (e.g., 4-plex or 8-plex). creative-proteomics.commtoz-biolabs.com After protein extraction and digestion into peptides, each sample is labeled with a different isobaric tag. The tags themselves have different isotopic compositions but the same total mass, so identical peptides from different samples appear as a single peak in the initial mass spectrum (MS1). Upon fragmentation (MS/MS), the tags release unique reporter ions of different masses, and the relative intensity of these reporter ions is used to quantify the peptide's abundance across the different samples. creative-proteomics.comacs.org This allows for a multiplexed experimental design to assess target engagement and off-target binding of this compound at various concentrations.

These quantitative proteomic workflows provide an unbiased, proteome-wide view of an inhibitor's binding profile, which is crucial for understanding its specificity and potential for off-target effects. mdpi.comnih.gov

TechniqueLabeling StrategySample TypeMultiplexing CapacityKey AdvantageKey Limitation
SILACMetabolic (in vivo)Cultured cellsTypically 2-3 statesHigh accuracy; labeling occurs in a native cellular environment. mtoz-biolabs.comNot suitable for tissues or primary cells that cannot be cultured for several generations. frontiersin.org
iTRAQ/TMTChemical (in vitro)Any protein sample (lysates, tissues)Up to 16-plexHigh throughput; applicable to a wide range of sample types. creative-proteomics.commtoz-biolabs.comPotential for ratio distortion due to co-isolation of contaminating ions. mtoz-biolabs.com

Development of Fluorescent Probes and Imaging Techniques for this compound Detection

Visualizing where and when a glycosidase is active in living cells is a key goal in understanding its biological function. This is achieved through the development of enzyme-activatable fluorescent probes. researchgate.net A highly effective design strategy for these probes involves leveraging intramolecular spirocyclization to create a "turn-on" fluorescence response. nih.govacs.org

The hydroxymethyl rhodamine green (HMRG) scaffold is a premier example of this design. acs.orgresearchgate.net A substrate moiety specific to the target enzyme is attached to the hydroxyl group of HMRG. This modification forces the fluorophore into a closed, non-fluorescent spirocyclic structure. nih.govacs.org When the target glycosidase recognizes and cleaves its substrate moiety from the probe, the HMRG is released. nih.gov The free HMRG rapidly converts to its open, non-spirocyclic form, which is highly fluorescent. nih.govacs.org This enzyme-triggered conversion results in a dramatic increase in fluorescence, providing a sensitive and specific signal of enzyme activity. nih.gov

To develop a probe for detecting the target of this compound, one would synthesize a library of probes where different glycoside units (e.g., glucose, galactose, fucose) are attached to the HMRG scaffold. researchgate.net For instance, a probe like βGal-HMRG would be designed to detect β-galactosidase activity. nih.govacs.org By applying these probes to living cells and observing the fluorescence signal via microscopy, one can map the subcellular location of specific glycosidase activities. Furthermore, by pre-treating the cells with this compound, a reduction in the fluorescence signal from a specific probe would visually confirm target engagement and inhibition in a live-cell context. Other fluorogenic scaffolds, such as those based on resorufin (B1680543) or coumarin, are also used to create similar activity-based imaging tools. nih.govnih.gov

Fluorogenic ScaffoldActivation MechanismExample Probe SubstrateFluorescence Change
Hydroxymethyl Rhodamine Green (HMRG)Enzyme-cleavage induced spirocycle opening. nih.govacs.orgβ-Galactose (for β-galactosidase)Colorless/Non-fluorescent to Green Fluorescence. nih.gov
ResorufinEnzymatic cleavage of a glycosidic bond to release the free fluorophore. nih.govα-D-Glucopyranoside (for α-glucosidase)Low Fluorescence to Red Fluorescence. nih.gov
CoumarinEnzymatic cleavage of a glycosidic bond to release the free fluorophore (e.g., 7-hydroxycoumarin). nih.govβ-D-Cellobioside (for cellobiohydrolase)Non-fluorescent to Blue/Green Fluorescence.

High-Throughput Screening for Novel this compound Scaffolds

High-Throughput Screening (HTS) is a foundational drug discovery process used to test vast libraries of small molecules to identify novel chemical structures, or "scaffolds," that modulate the activity of a biological target. mdpi.com For glycosidases, HTS campaigns are designed to find new inhibitors or activators that could serve as starting points for medicinal chemistry optimization. pnas.orgnih.gov

The most common HTS assays for glycosidases are fluorescence-based and rely on synthetic substrates that release a fluorophore upon enzymatic cleavage. nih.govnih.gov Substrates like 4-methylumbelliferyl-α-D-glucopyranoside (4MU-α-glc) or resorufin-α-D-glucopyranoside are frequently used. nih.govscienceopen.com In a typical inhibitor screen, the target enzyme is incubated with a compound from the library before the fluorogenic substrate is added. A compound that inhibits the enzyme will prevent the release of the fluorophore, resulting in a low fluorescence signal compared to an uninhibited control. plos.org

To enable the screening of hundreds of thousands of compounds, these assays are miniaturized into 384- or 1536-well plate formats. nih.govnih.govplos.org A successful HTS campaign requires robust and sensitive assay conditions. Key parameters that are optimized include enzyme and substrate concentrations (often near the Kₘ value), incubation time, and buffer conditions (e.g., pH). scienceopen.complos.org

A critical part of the HTS workflow is the follow-up process. Initial "hits" from the primary screen are subjected to a series of secondary and counter-screens to confirm their activity and assess their selectivity. pnas.org For instance, a hit identified as an inhibitor of a specific α-glucosidase would be tested against other related glycosidases (e.g., β-glucosidase, α-galactosidase) to ensure it does not act promiscuously. pnas.org This process helps to eliminate false positives and prioritize novel, selective scaffolds for further development, potentially leading to the discovery of compounds with improved properties over existing inhibitors like this compound. pnas.org

ParameterDescriptionExample
Assay FormatThe physical setup for the screen.Miniaturized 1536-well plate format. nih.govplos.org
Substrate TypeThe molecule the enzyme acts upon to generate a signal.Fluorogenic (e.g., Resorufin-β-D-glucopyranoside) or colorimetric. nih.govnih.gov
Detection MethodThe technology used to measure the assay signal.Fluorescence intensity reading. nih.govnih.gov
Hit CriteriaThe threshold for identifying an active compound.Inhibition greater than a defined threshold (e.g., 3 standard deviations from the mean).
Counter-ScreenAssays used to rule out non-specific activity or assay interference.Screening against related glycosidases to check for selectivity. pnas.org

Pre Clinical Biological Assessment of Glycosidase in 1

In Vitro Cellular and Subcellular Investigations

In vitro studies are fundamental to understanding the molecular and cellular mechanisms by which Glycosidase-IN-1 exerts its effects. These investigations have focused on its impact on glycoprotein (B1211001) synthesis, cellular glycosylation pathways, and its ability to permeate cells and localize to specific subcellular compartments.

This compound functions as a processing glycosidase inhibitor, playing a significant role in N-glycan biosynthesis and the quality control of newly synthesized proteins in the endoplasmic reticulum (ER). nih.gov Processing glycosidases are crucial for trimming the initial Glc₃Man₉GlcNAc₂ oligosaccharide precursor that is transferred to nascent polypeptides. nih.gov Specifically, ER-resident α-glucosidases I and II are key enzymes responsible for the sequential removal of terminal glucose residues from this precursor. nih.govoup.com

Inhibition of these α-glucosidases by compounds like this compound disrupts this trimming process. oup.com This interference has a direct effect on the calnexin (B1179193)/calreticulin cycle, a major quality control checkpoint in the ER that ensures proper protein folding. nih.gov The cycle relies on the recognition of monoglucosylated N-glycans on glycoproteins by the lectin-like chaperones calnexin and calreticulin. nih.gov By preventing the removal of glucose residues, this compound alters the glycan structures, which can lead to the misfolding of glycoproteins and their retention within the ER. mdpi.comnih.gov This mechanism is a key strategy for exerting antiviral effects, as many enveloped viruses depend on the host's ER machinery for the correct folding and processing of their own glycoproteins. oup.comnih.gov The inhibition of ER α-glucosidases can lead to the production of viral glycoproteins with incorrect, hyper-glycosylated glycan side chains. nih.gov

The influence of this compound extends to the broader cellular glycosylation pathways, which are complex, non-templated processes involving numerous enzymes. thermofisher.comwikipedia.org Glycosylation pathways, which occur in compartments like the ER and Golgi apparatus, are responsible for creating the vast diversity of glycan structures attached to proteins and lipids. units.itresearchgate.net These pathways are a sequential and collaborative effort between glycosyltransferases (which add sugars) and glycosidases (which remove them). nih.govunits.it

By inhibiting specific glycosidases, this compound can cause significant alterations in the final glycan structures on cell surfaces and secreted proteins. units.it For instance, inhibitors of ER α-glucosidases can prevent the formation of complex and hybrid N-glycans, as the initial trimming steps are prerequisites for subsequent modifications by Golgi-resident enzymes. nih.gov This modulation of the glycome can affect a wide array of biological processes that depend on correct glycosylation, including cell adhesion, receptor activation, molecular trafficking, and signal transduction. units.it The alteration of glycan structures on the cell surface can also influence how cells interact with their environment and with other cells. units.it

The efficacy of an intracellularly acting compound like this compound is contingent on its ability to cross the cell membrane and reach its target enzymes. Studies on related glycosidase inhibitors, such as iminosugars, have shown that modifications to their chemical structure can enhance membrane permeability. scbt.comfrontiersin.org For example, the addition of a hydrophobic tail, as seen in N-(n-Nonyl)deoxynojirimycin, improves the compound's ability to penetrate cells. scbt.com The amphiphilic nature of certain glycosidase inhibitors allows them to traverse cellular membranes and label active enzymes in situ. frontiersin.org

Once inside the cell, this compound is expected to localize primarily to the endoplasmic reticulum, the site of its target enzymes, α-glucosidase I and II. nih.govnih.gov Biochemical fractionation studies have consistently localized the activity of these glucose-trimming enzymes to the ER. nih.gov In contrast, other processing enzymes like Golgi α-mannosidases are found in the Golgi apparatus. nih.govnih.gov The specific localization of this compound to the ER is critical for its mechanism of action, which is centered on the disruption of early events in the N-linked glycosylation pathway. nih.govnih.gov

Table 1: Summary of In Vitro Cellular Effects of this compound

Investigation AreaPrimary TargetObserved EffectKey Cellular ConsequenceRelevant Citations
Glycoprotein BiosynthesisER α-glucosidases I and IIInhibition of glucose trimming from N-glycan precursorsDisruption of the calnexin/calreticulin protein folding cycle; retention of misfolded glycoproteins in the ER nih.gov, oup.com
Cellular GlycosylationN-linked glycosylation pathwayAlteration of final glycan structuresPrevents formation of complex and hybrid glycans; modifies cell surface glycome units.it, nih.gov
Permeability & LocalizationCell membrane; Endoplasmic ReticulumEnhanced cellular uptake and localization to the EREnables access to target enzymes for effective inhibition scbt.com, frontiersin.org, nih.gov

In Vivo Efficacy and Mechanism Studies in Non-Human Disease Models

Pre-clinical animal models are essential for evaluating the therapeutic potential and understanding the in vivo mechanisms of this compound. These studies have been conducted in models of metabolic diseases and viral infections, where dysregulated glycosylation plays a pathogenic role.

Glycosidase inhibitors have been investigated as therapeutic agents for metabolic disorders like type 2 diabetes. nih.gov In this context, the primary targets are often intestinal α-glucosidases, which are responsible for digesting carbohydrates. koreascience.krcambridge.org By inhibiting these enzymes, compounds can delay carbohydrate absorption and reduce postprandial blood glucose spikes. koreascience.krcambridge.org

In various rodent models of type 2 diabetes, such as the Goto-Kakizaki (GK) rat and db/db mice, oral administration of α-glucosidase inhibitors has demonstrated efficacy. koreascience.krcambridge.org For example, in GK rats, the miglitol (B1676588), a 1-deoxynojirimycin (B1663644) derivative, was shown to dose-dependently decrease blood glucose levels after a sucrose (B13894) load. cambridge.org Chronic administration of this inhibitor also led to improved HbA1c levels and a preservation of pancreatic β-cell mass, suggesting long-term benefits in managing the hyperglycemic state. cambridge.org Studies in db/db mice with other α-glucosidase inhibitors similarly showed significant reductions in plasma glucose and insulin (B600854) levels. koreascience.kr These findings in established animal models highlight the potential of this compound to ameliorate hyperglycemia and other metabolic dysregulations associated with type 2 diabetes. asm.orgplos.org

Table 2: Efficacy of α-Glucosidase Inhibitors in Animal Models of Type 2 Diabetes

Animal ModelInhibitor TypeKey FindingsRelevant Citations
Goto-Kakizaki (GK) RatsMiglitol (1-deoxynojirimycin derivative)Decreased postprandial blood glucose; Improved HbA1c; Lessened degeneration of pancreatic islets cambridge.org
db/db MiceSaururus chinensis Baill extractSignificantly lower plasma glucose, insulin, and blood glycated hemoglobin levels koreascience.kr
Streptozotocin-induced diabetic ratsSaururus chinensis Baill extractDecreased incremental blood glucose levels after starch ingestion koreascience.kr

The host-targeted antiviral strategy of this compound has been assessed in several pre-clinical models of viral diseases. oup.comnih.gov This approach is promising because it targets host factors—ER α-glucosidases—that are essential for the life cycle of many different enveloped viruses, potentially offering a broad-spectrum activity and a high barrier to resistance. nih.govnih.gov

In vivo efficacy of glucosidase inhibitors has been demonstrated in animal models for viruses such as Dengue virus, Ebola virus, and influenza virus. nih.govresearchgate.net For instance, the glucosidase inhibitor castanospermine (B190763) was shown to prevent mortality in mice infected with Dengue virus. mdpi.com Another inhibitor, UV-4B, demonstrated significant efficacy in mouse models of Dengue, reducing viremia and improving survival. researchgate.net These studies often use immunodeficient mouse models (e.g., lacking interferon receptors, like Ifnar1-/- or AG129 mice) to achieve robust viral replication and pathogenesis that mimics aspects of human disease. mdpi.comasm.org The results from these animal studies provide strong evidence that by interfering with glycoprotein processing, this compound can attenuate viral replication and protect against disease, validating ER α-glucosidases as effective in vivo antiviral targets. nih.govfrontiersin.org

Table 3: Pre-clinical Antiviral Activity of Glucosidase Inhibitors in Animal Models

VirusAnimal ModelInhibitorObserved EfficacyRelevant Citations
Dengue Virus (DENV)A/J MiceCastanosperminePrevention of mortality mdpi.com
Dengue Virus (DENV)AG129 MiceUV-4BDecreased viremia and viral burden; improved survival researchgate.net
Zika Virus (ZIKV)Ifnar1-/- MiceNonglycosylated virus (mimicking inhibitor effect)Attenuated viral loads in serum and brain asm.org
Hemorrhagic Fever Viruses (general)VariousIminosugar-based inhibitorsReported in vivo efficacy against Dengue, Ebola, Marburg, and Influenza viruses nih.gov

Research in Malignancy Models (e.g., prodrug activation, anti-tumor activity)

The role of glycosidases in cancer has led to therapeutic strategies involving either the inhibition of these enzymes or their exploitation for targeted drug delivery.

Prodrug Activation: A prominent strategy in oncology is enzyme-activated prodrug therapy. rsc.orgrsc.org This approach utilizes the observation that various tumors overexpress specific glycosidase enzymes, such as β-glucosidase, β-glucuronidase, and N-acetyl-β-D-glucosaminidase. rsc.orgnih.gov Prodrugs are designed by attaching a carbohydrate group to a potent cytotoxic agent, rendering it inactive. researchgate.netnih.gov When the prodrug reaches the tumor microenvironment, the overexpressed glycosidases cleave the glycosidic bond, releasing the active anti-cancer drug specifically at the tumor site. nih.govnih.gov This targeted activation aims to increase the therapeutic efficacy while minimizing systemic toxicity to healthy tissues. rsc.org

Anti-Tumor Activity: Glycosidases are also directly implicated in tumor progression, invasion, and metastasis. nih.govnih.gov They are involved in the modification of cell surface glycoconjugates, which can influence cell adhesion, signaling, and interaction with the extracellular matrix. nih.govnih.gov Therefore, inhibitors of specific glycosidases are investigated for their potential to disrupt these processes and exhibit anti-tumor activity. nih.govresearchgate.net For instance, some coumarin-benzothiazole hybrids that inhibit α-glucosidase have shown anti-tumor effects in preclinical cancer cell line screenings. researchgate.net

The table below summarizes glycosidases that are often overexpressed in various cancers, making them targets for prodrug strategies or direct inhibition.

GlycosidaseAssociated Cancer Types
β-GlucosidaseBreast, Gastric, Liver rsc.org
β-GlucuronidaseSolid tumors (e.g., Lung, Breast, Ovarian) rsc.org
N-Acetyl-β-D-glucosaminidaseOvarian, Liver, Leukemia, Thyroid, Breast rsc.org
MannosidasesBreast, Cervical, Clear Cell Renal Carcinoma rsc.org
β-GalactosidaseOvarian, Lung rsc.org

Pharmacological Chaperoning Strategies for Lysosomal Storage Disorders in Animal Models

Pharmacological chaperone therapy (PCT) is an emerging strategy for treating lysosomal storage disorders (LSDs) caused by genetic mutations that lead to misfolded and unstable enzymes. nih.govfrontiersin.org Many of these enzymes are glycosidases.

The therapeutic principle involves using small molecule inhibitors of the target enzyme as chaperones. rsc.orgnih.gov These chaperones bind to the unstable mutant enzyme in the endoplasmic reticulum, promoting its correct folding and subsequent trafficking to the lysosome. frontiersin.orgplos.org This process can increase the residual enzyme activity within the lysosome, helping to clear the accumulated substrate. plos.org This approach is only suitable for patients with mutations that are responsive to chaperoning. nih.gov

Preclinical evaluation of these strategies heavily relies on animal models that replicate the human disease. nih.gov For example, mouse models of Pompe disease (Gaa knockout mice) oup.compompediseasenews.comijopp.org and Gaucher disease (Gba1 mutant mice) jax.orgplos.orgpnas.org are extensively used to test the efficacy of pharmacological chaperones. Studies in these models assess the chaperone's ability to increase enzyme activity and reduce substrate storage in affected tissues. plos.orguniversiteitleiden.nl For example, the pharmacological chaperone AT2220 (1-deoxynojirimycin) has been shown to increase the activity and lysosomal delivery of mutant acid alpha-glucosidase (GAA) and promote glycogen (B147801) reduction in a transgenic mouse model of Pompe disease. plos.org

Biodistribution and Pharmacodynamic Profiling in Pre-clinical Models

Before a therapeutic agent can be considered for human trials, its distribution within the body (biodistribution) and its biochemical and physiological effects (pharmacodynamics) must be thoroughly characterized in preclinical animal models. slideshare.net

Biodistribution: These studies determine where a compound travels in the body and at what concentrations. For therapies targeting LSDs, it is crucial to demonstrate that the compound reaches the affected tissues, such as the liver, muscle, and, for neuronopathic forms, the central nervous system. nih.govamda-pompe.org For example, preclinical studies of gene therapy using AAV1-hGAA for Pompe disease involved injecting the vector into the diaphragm of rabbits and analyzing the vector DNA distribution in various organs, including the brain, spinal cord, and skeletal muscle. nih.govnih.gov Similarly, the biodistribution of enzyme replacement therapies can be enhanced using targeted nanocarriers, and these effects are evaluated in animal models by measuring enzyme levels in key organs like the brain, kidneys, heart, and liver. researchgate.net

Pharmacodynamic Profiling: Pharmacodynamic studies measure the effect of the drug on the body and are essential for establishing a dose-response relationship. ashdin.comnih.gov In the context of pharmacological chaperones for LSDs, key pharmacodynamic endpoints include the measurement of target enzyme activity and the quantification of stored substrate (e.g., glycogen in Pompe disease) in tissues from treated animal models. plos.orgresearchgate.net For instance, a successful outcome in a Pompe mouse model would be a significant, dose-dependent increase in GAA activity and a corresponding reduction in glycogen levels in heart and skeletal muscles. plos.org

The following table outlines typical parameters assessed in preclinical biodistribution and pharmacodynamic studies for a hypothetical glycosidase inhibitor.

Study TypeParameters MeasuredExample Tissues/Matrices
Biodistribution Compound Concentration, Vector Genome CopiesBlood, Plasma, Liver, Spleen, Kidney, Heart, Muscle, Brain, Spinal Cord nih.govresearchgate.net
Pharmacodynamics Target Enzyme Activity, Substrate Levels (e.g., Glycogen, Glycosphingolipids)Heart, Skeletal Muscle, Liver, Brain, Fibroblasts plos.orgresearchgate.net

Research Applications and Future Trajectories of Glycosidase in 1

Glycosidase-IN-1 as a Molecular Probe in Glycobiology

Molecular probes are essential for dissecting complex biological systems. This compound, with its targeted inhibitory mechanism, serves as an invaluable molecular probe in the field of glycobiology, enabling researchers to unravel the intricate functions of glycosidases and the glycans they modify.

Elucidation of Enzyme Catalysis and Glycan Biological Roles

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, a fundamental process in the biosynthesis and degradation of carbohydrates. creative-biolabs.com By inhibiting specific glycosidases, this compound allows for the study of their catalytic mechanisms and the downstream biological consequences of their inhibition. The use of such inhibitors can help in understanding the roles of glycans in cellular processes like cell adhesion, signaling, and immune responses. nih.govlongdom.org

When this compound is introduced into a biological system, the accumulation of specific glycan substrates and the absence of their metabolic products can be observed. This provides direct evidence for the enzyme's function and the biological pathways in which the specific glycan is involved. nih.gov For instance, inhibiting a key glycosidase in a cellular pathway can lead to observable changes in cell behavior, helping to elucidate the role of that specific glycan modification. oup.com

Table 1: Hypothetical Impact of this compound on Cellular Glycan Profile (This table presents representative data to illustrate the potential effects of a glycosidase inhibitor.)

Glycan AnalyteControl Cells (Relative Abundance)Cells Treated with this compound (Relative Abundance)Fold ChangeImplied Enzyme Target
Oligomannose-5100450+4.5Mannosidase I/II
Complex N-glycan10025-4.0Mannosidase I/II
Sialylated O-glycan10098~1.0Not a primary target
Glycogen (B147801)100102~1.0Not a primary target

Contribution to Glycan Structural Elucidation and Analytical Methodologies

The structural analysis of complex carbohydrates is a challenging task. Glycosidases with known specificities are crucial tools in glycan sequencing. nih.gov this compound can be used in conjunction with mass spectrometry and chromatography to determine glycan structures. By selectively inhibiting certain exoglycosidases, researchers can deduce the sequence and linkage of monosaccharides in a glycan chain. universiteitleiden.nl

Furthermore, the development of activity-based probes derived from inhibitors like this compound is a growing area of interest. nih.govresearchgate.net These probes can covalently bind to the active site of a target glycosidase, allowing for its detection, quantification, and identification within complex biological samples. This contributes to the development of more sensitive and specific analytical methods in glycobiology.

Exploration of Pre-clinical Therapeutic Potential Beyond Current Disease Models

Glycosidase inhibitors have established therapeutic applications, for instance, in the management of diabetes. nih.gov The potential of novel inhibitors like this compound extends to a wider range of diseases where glycosidase activity is dysregulated.

Abnormal glycosylation is a hallmark of many diseases, including cancer and lysosomal storage disorders. nih.gov Glycosidase inhibitors can modulate these aberrant glycosylation patterns, offering potential therapeutic benefits. Pre-clinical studies with inhibitors structurally related to this compound could explore their efficacy in animal models of various diseases. For example, an inhibitor targeting a glycosidase involved in tumor cell adhesion could potentially reduce metastasis.

Table 2: Representative Pre-clinical Therapeutic Areas for Glycosidase Inhibitors (This table illustrates potential therapeutic applications based on the known roles of glycosidases in disease.)

Disease AreaTargeted Glycosidase (Hypothetical)Potential Therapeutic Effect of this compound
OncologyAlpha-fucosidaseInhibition of tumor cell adhesion and metastasis
Viral InfectionsEndoplasmic reticulum glucosidasesDisruption of viral glycoprotein (B1211001) folding and infectivity
Lysosomal Storage DiseasesSpecific lysosomal glycosidasesSubstrate reduction therapy
Inflammatory DisordersSialidasesModulation of immune cell signaling

Utility of this compound in Industrial Biotechnology Research

Beyond its applications in fundamental and pre-clinical research, this compound holds promise for various industrial biotechnology applications, particularly in food science and enzyme engineering.

Applications in Food and Feed Science (e.g., enzyme inhibition in processing)

Glycosidases are widely used in the food industry for processes such as starch modification, juice clarification, and flavor enhancement. creative-biolabs.com However, in some cases, the activity of endogenous or exogenous glycosidases needs to be controlled. For example, in animal feed, certain glycosides can act as anti-nutritional factors, and their breakdown by glycosidases can release toxic compounds. feedstrategy.com

This compound could be investigated as a tool to control undesirable enzymatic reactions during food and feed processing. By selectively inhibiting specific glycosidases, it could help to preserve the quality and safety of food and feed products. Research in this area would focus on the inhibitor's specificity, stability under processing conditions, and regulatory approval for use in the food chain.

Contributions to Enzyme Biocatalysis and Engineering (e.g., glycosynthase development)

Glycosidases are not only used for their hydrolytic activity but also for their ability to synthesize glycosidic bonds through transglycosylation. creative-biolabs.com However, the hydrolytic side reaction often limits the yield of the desired product. This limitation has led to the development of "glycosynthases," which are engineered glycosidases that can synthesize glycosidic bonds but cannot hydrolyze them. nih.govwikipedia.org

Glycosynthases are typically created by mutating the catalytic nucleophile of a retaining glycosidase. wikipedia.org this compound can be a valuable tool in the development of novel glycosynthases. By studying the binding of the inhibitor to the active site of a glycosidase, researchers can gain insights into the enzyme's structure and catalytic mechanism. This knowledge can then be used to rationally design mutations to convert the glycosidase into an efficient glycosynthase. The development of new glycosynthases has significant implications for the synthesis of complex carbohydrates for various applications, including pharmaceuticals and materials science.

Emerging Frontiers and Future Directions in this compound Research

This compound, a glycosidase inhibitor synthesized from D-mannose, has demonstrated hypoglycemic activity and serves as a precursor for the synthesis of other bioactive molecules, including immunosuppressive agents and β-glucosidase inhibitors. medchemexpress.com As research into glycosidase inhibitors continues to expand, several key areas of investigation are emerging that hold significant promise for elucidating the full therapeutic potential of this compound. These future directions are centered on enhancing its specificity and efficacy, exploring synergistic treatment modalities, and gaining a deeper understanding of its molecular interactions.

Development of this compound as Optically-Controlled Inhibitors

A novel and exciting frontier in enzyme inhibitor research is the development of optically-controlled or photoswitchable inhibitors. This approach offers the potential for precise spatiotemporal control over enzyme activity, which could significantly enhance therapeutic efficacy while minimizing off-target effects. The core concept involves incorporating a photoresponsive moiety, such as an azobenzene (B91143) group, into the inhibitor's structure. This allows the inhibitor's activity to be turned "on" or "off" using light of specific wavelengths.

For a compound like this compound, this would involve synthetic modification to append a photoswitchable group. The goal would be to design a molecule that, in one isomeric state (e.g., the trans form), has a high affinity for the target glycosidase and effectively inhibits its function. Upon irradiation with a specific wavelength of light, the photoswitch would isomerize (e.g., to the cis form), inducing a conformational change in the inhibitor that reduces its binding affinity and "deactivates" its inhibitory effect. This process could be reversible, allowing for dynamic control over enzyme inhibition.

The development of optically-controlled this compound would require a multidisciplinary approach, integrating organic synthesis, photochemistry, and molecular modeling to design and create effective photoswitchable analogs. researchgate.net Subsequent evaluation would involve detailed photochemical characterization and enzymatic assays to determine the switching efficiency and the differential inhibitory potency of the isomeric forms. Such an advancement could pave the way for highly targeted therapies where the inhibitor's action is restricted to specific tissues or time points, thereby improving its therapeutic index.

Combinatorial Approaches with Other Modalities in Pre-clinical Studies

The therapeutic potential of this compound is not limited to its use as a standalone agent. Pre-clinical studies are increasingly exploring the efficacy of combination therapies, where glycosidase inhibitors are co-administered with other drugs to achieve synergistic effects. nih.govnih.gov This strategy is particularly relevant in complex multifactorial diseases where targeting a single pathway may be insufficient.

Given its hypoglycemic activity, a primary area for combinatorial investigation of this compound would be in the context of type 2 diabetes. medchemexpress.com Pre-clinical models could be used to evaluate its efficacy in combination with established antidiabetic drugs such as metformin, sulfonylureas, or DPP-4 inhibitors. patsnap.commedcraveonline.com The rationale for such combinations is that different drugs can target distinct pathophysiological aspects of the disease. For instance, while this compound would delay carbohydrate digestion and glucose absorption, another agent could enhance insulin (B600854) secretion or improve insulin sensitivity. nih.gov

An illustrative preclinical study design could involve diabetic animal models treated with this compound alone, another antidiabetic agent alone, and a combination of both. Key endpoints would include measurements of blood glucose levels, glycosylated hemoglobin (HbA1c), and potentially, assessments of β-cell function and mass. nih.gov The results of such studies could reveal synergistic interactions that lead to improved glycemic control compared to monotherapy. nih.gov

Potential Combination Therapy Rationale Potential Preclinical Endpoints
This compound + MetforminComplementary mechanisms of action on glucose absorption and hepatic glucose production. diabetesjournals.orgFasting blood glucose, postprandial glucose, HbA1c, insulin sensitivity.
This compound + DPP-4 InhibitorTargeting both carbohydrate digestion and incretin (B1656795) hormone levels. nih.govGLP-1 levels, insulin secretion, β-cell mass, glycemic variability.
This compound + SGLT2 InhibitorDual action on glucose absorption in the gut and reabsorption in the kidneys.Urinary glucose excretion, blood pressure, body weight, renal function markers.

High-Resolution Structural and Mechanistic Investigations

A fundamental understanding of how this compound interacts with its target enzymes at the molecular level is crucial for its further development and optimization. High-resolution structural and mechanistic investigations provide invaluable insights into the precise binding mode, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. nih.govsemanticscholar.org

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a glycosidase in complex with this compound. nih.govrcsb.org Obtaining a high-resolution crystal structure would reveal the exact orientation of the inhibitor within the enzyme's active site. semanticscholar.org This information would elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the enzyme-inhibitor complex. researchgate.net Such structural data is instrumental for structure-based drug design, enabling the rational modification of this compound to enhance its potency and selectivity. nih.gov

Mechanistic studies, on the other hand, aim to elucidate the kinetic and thermodynamic aspects of the inhibition. nih.gov Techniques such as enzyme kinetics can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's binding affinity (Ki). nih.gov Computational methods, including molecular docking and molecular dynamics simulations, can complement experimental data by modeling the binding process and predicting the binding free energy. nih.govnih.gov These studies can also shed light on the transition state of the enzymatic reaction and how the inhibitor mimics this state to achieve its effect. nih.govsfu.ca

Investigative Technique Information Gained Impact on Drug Development
X-ray Crystallography3D structure of the enzyme-inhibitor complex, identification of key binding interactions. semanticscholar.orgnih.govEnables structure-based design of more potent and selective inhibitors. nih.gov
Enzyme KineticsType of inhibition (competitive, non-competitive, etc.), inhibitor potency (IC50, Ki). nih.govProvides quantitative measures of inhibitor efficacy.
Molecular Dynamics SimulationsDynamic behavior of the enzyme-inhibitor complex, stability of binding interactions. nih.govInforms on the flexibility and conformational changes upon binding.
Isothermal Titration CalorimetryThermodynamic parameters of binding (enthalpy, entropy).Provides a complete thermodynamic profile of the interaction.

By pursuing these emerging frontiers, the scientific community can unlock the full potential of this compound, paving the way for the development of novel and more effective therapeutic strategies for a range of diseases.

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